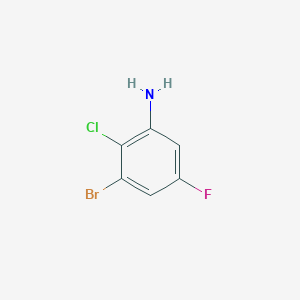

3-Bromo-2-chloro-5-fluoroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(10)6(4)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGMWJRUAGKYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729385 | |

| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187929-81-3 | |

| Record name | 3-Bromo-2-chloro-5-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-chloro-5-fluoroaniline chemical properties

An In-depth Technical Guide to 3-Bromo-2-chloro-5-fluoroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized aromatic amine that serves as a critical and versatile building block in modern organic synthesis. Its strategic placement of three distinct halogen atoms—bromine, chlorine, and fluorine—alongside an amino group on a benzene ring provides multiple, selectively addressable reaction sites. This unique substitution pattern makes it an invaluable intermediate in the development of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] This guide offers a comprehensive overview of its chemical properties, spectroscopic profile, synthetic routes, and reactivity, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties like melting and boiling points are not extensively reported in peer-reviewed literature, computational models provide reliable estimates that are useful for experimental design.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-chloro-2-fluoroaniline | [3] |

| CAS Number | 1269232-95-2 | [3] |

| Molecular Formula | C₆H₄BrClFN | [3] |

| Molecular Weight | 224.46 g/mol | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1N)F)Br)Cl | [3] |

| InChI Key | CSHMFIIPOVGVDN-UHFFFAOYSA-N | [3] |

| Computed XLogP3 | 2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectroscopic Profile: Characterization and Interpretation

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While reference spectra are available from commercial suppliers, this section details the expected spectral characteristics based on the molecule's structure.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). These signals correspond to the two aromatic protons (H-4 and H-6). Each signal would appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine atom (³JHF) and meta-coupling with the other aromatic proton (⁴JHH). The amino (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals for the aromatic carbons. The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons at the C-1 and C-3 positions will show smaller two-bond (²JCF) couplings. The chemical shifts will be influenced by the inductive effects of the halogens and the electron-donating amino group.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A pair of medium-to-sharp bands is expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

Aromatic C-H Stretching: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Halogen Stretching: Vibrations for C-F, C-Cl, and C-Br bonds will be present in the fingerprint region, generally below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a complex molecular ion cluster due to the presence of bromine and chlorine isotopes. The most prominent peaks will be at m/z corresponding to the combinations of ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, and ⁸¹Br/³⁷Cl, confirming the presence of one bromine and one chlorine atom. The nominal molecular weight is 223/225/227.

Synthesis and Purification Protocol

The synthesis of substituted anilines is most commonly and reliably achieved through the reduction of the corresponding nitroaromatic precursor.[6] This method avoids the challenges of direct halogenation of anilines, which can be difficult to control regioselectively.

Protocol: Synthesis via Reduction of 3-Bromo-2-chloro-5-fluoro-1-nitrobenzene

This protocol describes a standard laboratory procedure using tin(II) chloride as the reducing agent.

Rationale: The choice of SnCl₂·2H₂O in an acidic ethanol medium is a classic and robust method for nitro group reduction. It is tolerant of various functional groups, including halogens, and proceeds under mild conditions with high yields. Ethanol is an excellent solvent for both the organic substrate and the aqueous acid, creating a homogenous reaction environment.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2-chloro-5-fluoro-1-nitrobenzene (1.0 eq) in absolute ethanol.

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) in one portion.

-

Acidification: Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - Quenching and Basification: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts (as tin hydroxide). The pH should be adjusted to >8.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x). The organic layers contain the desired aniline product.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.[2]

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and site-selective modifications.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is a nucleophile and a base. It can be readily acylated, alkylated, or used in reductive amination.[7] Crucially, it can undergo diazotization upon treatment with nitrous acid (e.g., NaNO₂/HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functionalities (e.g., -H, -OH, -CN, other halogens) via Sandmeyer-type reactions.

-

Bromo Group (-Br): The C-Br bond is the most reactive site for metal-catalyzed cross-coupling reactions.[2] Its susceptibility to oxidative addition makes it an excellent handle for Suzuki-Miyaura (C-C bond formation with boronic acids), Sonogashira (C-C bond formation with terminal alkynes), Heck (C-C bond formation with alkenes), and Buchwald-Hartwig (C-N or C-O bond formation) couplings. This reactivity is central to its role as a scaffold for building molecular complexity.

-

Chloro (-Cl) and Fluoro (-F) Groups: The C-Cl and C-F bonds are significantly stronger and less reactive in palladium-catalyzed couplings compared to the C-Br bond. This differential reactivity allows for selective functionalization at the bromine position while leaving the other halogens intact for potential subsequent transformations.[2] These strongly electron-withdrawing groups also deactivate the aromatic ring towards electrophilic aromatic substitution.

Diagram: Key Reactivity Sites

Caption: Reactivity map for this compound.

Applications in Medicinal Chemistry

Halogenated anilines are privileged structures in drug discovery. The inclusion of halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8]

This compound serves as a key starting material for the synthesis of a variety of biologically active compounds. Its utility lies in its role as a scaffold that can be elaborated into more complex structures. For instance, it is used in the synthesis of inhibitors for various enzymes or ligands for receptors where the specific substitution pattern is crucial for activity. The bromine atom often serves as the initial anchor point for building out a significant portion of the final active pharmaceutical ingredient (API) via cross-coupling chemistry.[1][7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, data from closely related halogenated anilines provides essential safety guidance.[9][10]

-

Hazard Classification: Halogenated anilines are generally classified as harmful or toxic. Expected GHS hazard statements include:

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

-

-

Storage and Disposal: Store in a tightly closed container in a cool, dry, and well-ventilated area. Dispose of waste material in accordance with local, state, and federal regulations.

References

Click to expand

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- ChemicalBook. (n.d.). 3-broMo-5-chloro-2-fluoroaniline HCl.

- MySkinRecipes. (n.d.). 3-Bromo-5-Chloro-2-fluoroaniline hydrochloride.

- PubChem. (n.d.). 3-Bromo-5-chloro-2-fluorobenzenamine.

- PubChem. (n.d.). 3-Bromo-5-fluoroaniline.

- MSDS of 3-Bromo-2-chloro-6-fluoroaniline. (n.d.). Carbosynth.

- ChemicalBook. (n.d.). 3-BROMO-5-CHLORO-2-FLUOROANILINE(1269232-95-2) 1H NMR.

- ChemicalBook. (n.d.). 3-broMo-5-chloro-2-fluoroaniline HCl(1384265-18-2) 13C NMR spectrum.

- Benchchem. (n.d.). 5-Bromo-3-chloro-2-fluoroaniline.

- Verma, S. K., et al. (2016). United States Patent.

- BLD Pharm. (n.d.). 3-Bromo-5-chloro-2-fluoroaniline.

- Safety Data Sheet. (2025). 5-Bromo-2-fluoroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis.

- Apollo Scientific. (2023). 3-Bromo-5-chloroaniline Safety Data Sheet.

- Ossila. (n.d.). 3-Chloro-5-fluoroaniline.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency.

- Tokyo Chemical Industry. (n.d.). 5-Bromo-2-fluoroaniline.

Sources

- 1. 3-Bromo-5-Chloro-2-fluoroaniline hydrochloride [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-BROMO-5-CHLORO-2-FLUOROANILINE(1269232-95-2) 1H NMR [m.chemicalbook.com]

- 5. 1269232-95-2|3-Bromo-5-chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. nbinno.com [nbinno.com]

- 9. capotchem.cn [capotchem.cn]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Core Compound Identification and Properties

An In-depth Technical Guide to 3-Bromo-2-chloro-5-fluoroaniline

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. Its purpose is to provide not only foundational data but also practical, field-proven insights into its synthesis, properties, handling, and application as a key building block in modern organic synthesis.

This compound is a polysubstituted aromatic amine, a class of compounds highly valued in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms (Bromine, Chlorine, Fluorine) and an amino group on the aniline ring creates a molecule with multifaceted reactivity, enabling its use as a versatile synthetic intermediate.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number: 187929-81-3[1]

It is critical to distinguish this specific isomer from related structures, such as 3-Bromo-5-chloro-2-fluoroaniline (CAS: 1269232-95-2) or 5-Bromo-3-chloro-2-fluoroaniline (CAS: 1517200-74-6), as the positional differences of the substituents dramatically alter the molecule's steric and electronic properties, and consequently, its reactivity in downstream applications.[2][3]

Physicochemical Data

The fundamental properties of this compound are summarized below. These values are essential for reaction planning, purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 187929-81-3 | [1] |

| Molecular Formula | C₆H₄BrClFN | [1][4] |

| Molecular Weight | 224.46 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Typically an off-white to light brown solid or powder | [5] |

Note: Physical properties like melting and boiling points are not consistently reported in public literature and should be determined empirically upon receipt of a new batch.

Structural Representation

The unique arrangement of substituents dictates the molecule's synthetic utility.

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example grounded in common laboratory practices for analogous transformations. [2][6]Researchers must optimize conditions based on their specific equipment and reagent purity.

Step 1: Acetylation (Protection of the Amino Group)

-

Rationale: The amino group is a strong activating group that would interfere with selective bromination. Converting it to an acetamide moderates its activating effect and provides steric hindrance, guiding the incoming electrophile.

-

Procedure:

-

Dissolve 1.0 equivalent of 2-chloro-5-fluoroaniline in glacial acetic acid.

-

Add 1.1 equivalents of acetic anhydride dropwise while stirring.

-

Heat the mixture to 50-60 °C for 1 hour.

-

Monitor reaction completion via TLC.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter, wash the solid with cold water until neutral, and dry to yield N-(2-chloro-5-fluorophenyl)acetamide.

-

Step 2: Regioselective Bromination

-

Rationale: The acetamido group is an ortho-, para-director. The position ortho to the acetamido group and meta to both halogens (C3) is the most sterically accessible and electronically favorable site for electrophilic attack. N-Bromosuccinimide (NBS) is a mild and selective brominating agent. [2]2. Procedure:

-

Dissolve the acetamide intermediate in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add 1.05 equivalents of NBS portion-wise, maintaining the temperature.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by pouring it into a stirred solution of sodium thiosulfate in water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 3: Hydrolysis (Deprotection)

-

Rationale: The protecting acetyl group is removed to regenerate the free aniline, yielding the final product.

-

Procedure:

-

Suspend the crude brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the mixture to room temperature and neutralize carefully with a base (e.g., 5N NaOH solution) to a pH of ~8-9.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford pure this compound. [7]

-

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for constructing more complex molecules. [2]Its utility stems from the differential reactivity of its functional groups.

-

Pharmaceutical Synthesis: This compound is an ideal starting point for synthesizing active pharmaceutical ingredients (APIs). The amino group can be diazotized or used in amidation reactions, while the three distinct halogen atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the systematic exploration of chemical space in drug discovery programs. [8][9][10]* Agrochemical Development: Similar to pharmaceuticals, the scaffold is used to create novel herbicides, fungicides, and insecticides. [8][9]* Materials Science: The halogenated aniline structure can be incorporated into specialized polymers or coatings to impart specific properties like flame retardancy or altered electronic characteristics. [8]

Sources

- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. 1269232-95-2|3-Bromo-5-chloro-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. 3-Bromo-5-chloro-2-fluorobenzenamine | C6H4BrClFN | CID 51034225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-bromo-2-fluoroaniline Manufacturer, Supplier from Pune [fluorochem.co.in]

- 6. researchgate.net [researchgate.net]

- 7. 3-bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-5-Chloro-2-fluoroaniline hydrochloride [myskinrecipes.com]

- 9. ketonepharma.com [ketonepharma.com]

- 10. ossila.com [ossila.com]

synthesis of 3-Bromo-2-chloro-5-fluoroaniline

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis route for this compound, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of three distinct halogen atoms and an amino group on the aniline ring makes this compound a versatile building block for creating complex molecular architectures. This document delves into the mechanistic underpinnings of the synthesis, provides a detailed step-by-step experimental protocol, and offers insights into the purification and characterization of the final product. The synthesis is presented as a self-validating system, with explanations for the causality behind experimental choices to ensure both scientific integrity and practical applicability in a laboratory setting.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic amine that serves as a valuable precursor in organic synthesis. The unique substitution pattern of electron-withdrawing halogen atoms (bromine, chlorine, and fluorine) and an electron-donating amino group imparts a distinct reactivity profile to the molecule. This allows for selective functionalization at various positions of the aromatic ring, making it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of multiple halogen atoms offers opportunities for diverse cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in modern drug discovery.

The cumulative electron-withdrawing effect of the three halogens significantly deactivates the aromatic ring towards electrophilic attack, while the amino group is a powerful activating group.[1] This interplay of electronic effects, along with steric considerations, dictates the regioselectivity of further chemical transformations. A thorough understanding of the synthesis of this key intermediate is therefore crucial for researchers and drug development professionals.

Recommended Synthetic Pathway: Electrophilic Bromination of 3-Chloro-2-fluoroaniline

The most logical and efficient synthetic route to this compound commences with the commercially available starting material, 3-chloro-2-fluoroaniline. The synthesis involves a single, regioselective electrophilic aromatic substitution reaction: the bromination of the aniline ring.

Mechanistic Rationale and Regioselectivity

The introduction of a bromine atom at the 5-position of 3-chloro-2-fluoroaniline is governed by the directing effects of the existing substituents. The amino group (-NH₂) is a strongly activating, ortho-, para- directing group. The chloro (-Cl) and fluoro (-F) groups are deactivating, ortho-, para- directing groups. In this case, the powerful activating effect of the amino group is the dominant factor in determining the position of electrophilic attack.

The positions ortho to the amino group are positions 2 and 6. Position 2 is already substituted with a chloro group. Position 6 is sterically hindered by the adjacent chloro group at position 2. The position para to the amino group is position 5. Therefore, the incoming electrophile (Br⁺) will be directed primarily to the 5-position, which is electronically activated by the amino group and relatively sterically accessible.

The reaction is typically carried out using an electrophilic brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent.[1] NBS is a convenient and safer alternative to liquid bromine, providing a slow and controlled release of the bromine electrophile.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the bromination of substituted anilines and is designed to be a self-validating system with clear checkpoints.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 3-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | ≥98% | e.g., Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥98% | e.g., Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | e.g., Fisher Scientific |

| n-Hexane | C₆H₁₄ | 86.18 | ACS grade | e.g., Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | - | Laboratory prepared |

| Brine | NaCl (aq) | - | - | Laboratory prepared |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | e.g., VWR |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-chloro-2-fluoroaniline (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of aniline).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of NBS: To the cooled, stirring solution, add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. The use of a slight excess of NBS helps to drive the reaction to completion.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ice-water (approx. 50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to quench any remaining acidic byproducts, followed by brine (1 x 50 mL) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Caption: Experimental workflow for the .

Purification and Characterization

The crude product obtained after work-up typically requires further purification to remove unreacted starting materials and byproducts.

Purification

Column Chromatography: The most effective method for purifying this compound is column chromatography on silica gel.[1][2]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 20% ethyl acetate in hexane) to elute the product.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

Recrystallization: If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the aromatic protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.

Quantitative Data Summary

The following table provides typical quantitative data for the electrophilic bromination of anilines, which can serve as a benchmark for the .

| Parameter | Value/Range | Notes |

| Reactant Ratio | ||

| 3-Chloro-2-fluoroaniline | 1.0 equivalent | Limiting reagent. |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | Controlled temperature is crucial to minimize side reactions. |

| Reaction Time | 3 - 5 hours | Monitored by TLC until completion. |

| Yield | 75 - 90% | Reported yields for similar transformations are generally in this range. |

| Purity | >98% | After column chromatography. |

Safety Considerations

-

3-Chloro-2-fluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

-

N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.

-

Ethyl acetate and Hexane: Highly flammable liquids and vapors.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The via electrophilic bromination of 3-chloro-2-fluoroaniline is a reliable and efficient method for producing this valuable synthetic intermediate. The provided experimental protocol, grounded in established chemical principles, offers a robust starting point for researchers. By understanding the mechanistic rationale and carefully controlling the reaction parameters, high yields and purity of the target compound can be achieved. This guide is intended to empower researchers, scientists, and drug development professionals with the technical knowledge necessary for the successful synthesis and application of this compound in their respective fields.

References

-

PrepChem. (n.d.). Synthesis of 3-Bromo-2-chloro-4,5-difluoroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

Sources

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-fluoroaniline and its Structural Analogs: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Versatile Scaffold of Polysubstituted Anilines

Anilines, as a class of compounds, represent a cornerstone in modern medicinal chemistry and materials science.[1][2] Their inherent biological activity and the facility with which they can be functionalized make them a "privileged scaffold" in drug discovery.[3] The introduction of halogen atoms to the aniline ring is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide focuses on the polysubstituted aniline, 3-bromo-2-chloro-5-fluoroaniline, and its structural analogs, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this core and its derivatives, the analytical techniques for their unambiguous characterization, and explore their burgeoning applications, particularly in the realm of kinase inhibition and antimicrobial agent development.

The Core Moiety: this compound

This compound is a highly functionalized aromatic amine that serves as a versatile intermediate in organic synthesis. The strategic placement of three different halogen atoms—bromine, chlorine, and fluorine—along with the amino group, offers multiple points for chemical modification, enabling the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

| Appearance | Off-white to light brown crystalline solid |

| Melting Point | Not widely reported, expected to be a low-melting solid |

| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane |

Synthetic Approaches

The synthesis of this compound typically involves a multi-step sequence, often starting from a less substituted aniline or nitrobenzene precursor. The regioselectivity of the halogenation steps is a critical consideration, governed by the directing effects of the substituents already present on the aromatic ring.

A plausible synthetic route, based on established methodologies for halogenated anilines, is outlined below. This approach leverages the directing effects of the amino and existing halogen groups to introduce the desired substituents in a controlled manner.

Caption: A potential synthetic route to this compound.

Synthesis of Structural Analogs: A Modular Approach

The true utility of the this compound scaffold lies in its capacity to serve as a template for a diverse library of structural analogs. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have revolutionized the synthesis of substituted anilines, offering unparalleled scope and functional group tolerance.[1]

Palladium-Catalyzed Cross-Coupling Reactions

Two of the most powerful tools for the synthesis of aniline analogs are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen (C-N) bonds, coupling an amine with an aryl halide.[4] In the context of our core scaffold, the bromine atom can be replaced with a variety of amino groups.

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Solvent and Atmosphere: Add anhydrous toluene (5 mL) to the tube. Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon (C-C) bonds by reacting an organoboron compound with an aryl halide.[5] This allows for the introduction of various aryl or heteroaryl groups at the bromine position of the core aniline.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., potassium carbonate, 2.0 mmol).

-

Solvent and Atmosphere: Add a solvent mixture, such as toluene/water (4:1, 5 mL). Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, and partition between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

N-Functionalization of the Amino Group

The amino group of the aniline core is another key site for modification. N-acylation and N-alkylation are fundamental transformations that can be used to introduce a wide range of functional groups.

N-acetylation is often used to protect the amino group or to introduce an acetamido moiety, which can be important for biological activity.

Experimental Protocol: N-Acetylation of a Halogenated Aniline [6][7]

-

Dissolution and Salt Formation: Dissolve the halogenated aniline (e.g., 500 mg) in water (14 mL). Add concentrated hydrochloric acid (0.45 mL) to form the soluble aniline hydrochloride salt.

-

Reagent Preparation: Prepare a solution of sodium acetate (530 mg) in water (3 mL).

-

Reaction: To the aniline hydrochloride solution, add acetic anhydride (0.6 mL) and swirl. Immediately add the sodium acetate solution.

-

Isolation: A white precipitate of the N-acetylated product should form. Cool the mixture in an ice bath and collect the solid by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

Comprehensive Characterization of Analogs

The unambiguous identification and purity assessment of synthesized analogs are paramount. A combination of spectroscopic and chromatographic techniques is essential for a complete characterization.

Caption: A typical analytical workflow for the characterization of synthesized analogs.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for determining the precise structure of the synthesized compounds.[9][10] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[11][12] The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method for identifying the presence of key functional groups, such as the N-H stretching of the amino group and the C-X (halogen) vibrations.[13]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compounds and for separating isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for volatile compounds, providing both separation and identification.

Applications in Drug Discovery

The structural motif of polysubstituted anilines is prevalent in a wide range of biologically active molecules. The ability to fine-tune the electronic and steric properties of the aniline ring through the introduction of different substituents makes this class of compounds highly attractive for drug discovery programs.

Kinase Inhibitors

A significant number of kinase inhibitors, particularly those targeting tyrosine kinases, feature a substituted aniline core.[14] This moiety often plays a crucial role in binding to the hinge region of the kinase domain. The this compound scaffold provides a versatile starting point for the design and synthesis of novel kinase inhibitors.[4][15][16][17] The bromine atom can be functionalized via Suzuki-Miyaura coupling to introduce various recognition elements for specific kinase targets.

Antimicrobial and Antifungal Agents

Halogenated anilines have demonstrated promising antimicrobial and antibiofilm activities.[3] The presence of multiple halogens can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes. Furthermore, halogen bonding interactions can contribute to the binding affinity of these compounds to their biological targets. Studies have shown that some halogenated anilines exhibit significant antifungal activity against a range of pathogenic fungi.[18][19][20][21]

Conclusion and Future Perspectives

The this compound core and its structural analogs represent a rich and largely untapped area of chemical space for drug discovery and materials science. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these compounds. The continued development of novel catalytic systems and a deeper understanding of the structure-activity relationships of these halogenated anilines will undoubtedly lead to the discovery of new therapeutic agents and advanced materials with tailored properties. The versatility of this scaffold, coupled with the power of modern synthetic and analytical techniques, ensures that these compounds will remain a focal point of research for years to come.

References

- Benchchem. (2025).

- Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). PubMed.

- Huang, D., Chen, Y., Yang, J., Zhao, B., Wang, S., Chai, T., Cui, J., Zhou, X., & Shang, Z. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481.

- Benchchem. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.

- The Development of BTK Inhibitors: A Five-Year Upd

-

Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][4][6]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). Chemistry & Biodiversity, n/a(n/a), e202300700.

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (n.d.). scielo.br.

- Benchchem. (2025).

- Baumeister, T. U. H., Staudinger, M., Wirgenings, M., & Pohnert, G. (2019). Halogenated anilines as novel natural products from a marine biofilm forming microalga.

- Process for the preparation of 3,5-difluoroaniline. (1999).

- Process for preparing 3,5-difluoroaniline. (1994).

- Gershon, H., McNeil, M. W., Parmegiani, R., & Godfrey, P. K. (1972). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Antimicrobial Agents and Chemotherapy, 2(6), 435–438.

- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.

- Antifungal activity of substituted nitrobenzenes and anilines. (1972). PubMed.

- Benchchem. (2025).

- Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (n.d.). MDPI.

- A base‐mediated protocol has been established for the N‐acetylation of anilines/amines at room temperature. Reaction utilizes acetonitrile as a solvent as well as a surrogate of the acetyl group. (n.d.).

- University of B

- MASS SPECTROMETRY: FRAGMENTATION P

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.

- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica.

- acetyl

- Benchchem. (2025). In-Depth Technical Guide to the Molecular Structure of 3,5-Dichloroaniline.

- Mass Spectrometry - Fragmentation P

- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2019). PMC.

- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.

- Aniline replacement in drug-like compounds. (2024). Cresset Group.

- Spectral Data Interpretation for Organic Structure Determin

- Recrystallization and Crystalliz

- Synthesis and biological evaluation of 2,5-diaryl-1,3,4-oxadiazole derivatives as novel Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitors. (2021). PubMed.

- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams.

- SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents. (2024). PubMed.

- NMR Spectra of Anilines. (2025).

- NMR - Interpret

- Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE P

- Mitigating Structural Alerts: A Head-to-Head Comparison of an Aniline-Containing Compound and Its Analogs. (n.d.). Benchchem.

- Spectroscopy Data for Undergraduate Teaching. (2023).

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (n.d.). PMC.

- Method for preparing 3,5-dichloroaniline. (2013).

- Aniline purification process. (2020).

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022). MDPI.

- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole deriv

- Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9. (2025). PubMed.

- A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC.

- How do I purify ionizable organic amine compounds using flash column chrom

- Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. (n.d.). Proprep.

- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.

- Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. (n.d.). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 3. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vce.studypulse.au [vce.studypulse.au]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antifungal Activity of Substituted Nitrobenzenes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. SAR study of N'-(Salicylidene)heteroarenecarbohydrazides as promising antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Challenge of Polysubstituted Anilines

An In-Depth Technical Guide to the Spectroscopic Elucidation of 3-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly substituted aromatic amine, a class of molecules that serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of four different substituents—an amine, and three distinct halogens—on the benzene ring creates a unique chemical environment. This complexity demands a multi-faceted analytical approach for unambiguous structural verification. Misidentification of isomers, where the same atoms are connected in a different spatial arrangement, can lead to significant deviations in chemical reactivity and biological activity.

Molecular Structure and Atom Numbering

To facilitate a clear discussion, the following IUPAC-recommended numbering scheme for the aromatic ring will be used throughout this guide.

Caption: IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a polysubstituted benzene ring, it provides definitive proof of the substitution pattern through chemical shifts and spin-spin coupling.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR protocol ensures data is reproducible and free from artifacts.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be advantageous for resolving the N-H protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns in this molecule.[2]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse experiment.

-

Set a spectral width sufficient to cover the aromatic region (approx. 6-9 ppm) and the amine proton region (approx. 3-5 ppm).

-

Ensure a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon.

-

A larger number of scans is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with an appropriate line broadening (e.g., 0.3 Hz for ¹H) and perform phase and baseline corrections. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Data Interpretation: Decoding Proton Environments

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H4 and H6. The amine group (NH₂) will present as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| NH₂ | ~4.15 (broad s) | Singlet (broad) | N/A | Amine protons often appear as a broad signal due to quadrupole broadening and exchange. Its chemical shift is solvent-dependent. |

| H6 | ~6.9-7.1 | Doublet of doublets (dd) | ³J(H6-F5) ≈ 8-10 Hz, ⁴J(H6-Br3) ≈ 0.5-1 Hz | H6 is ortho to the fluorine atom, resulting in a large ³J coupling. It is also meta to the bromine, leading to a smaller ⁴J coupling. |

| H4 | ~6.7-6.9 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-Cl2) ≈ 0.5-1 Hz | H4 is also ortho to the fluorine, showing a similar large coupling. A smaller meta-coupling to the chlorine substituent may also be observed. |

Causality Behind the Spectrum: The electron-donating amine group shields the aromatic protons, shifting them upfield relative to benzene (7.34 ppm). The halogens, being electronegative, have a deshielding effect. The most crucial feature is the coupling to the ¹⁹F nucleus (spin I=½). Both H4 and H6 are ortho to the fluorine atom, splitting their signals into doublets. The additional, smaller meta-coupling to other halogens further splits these signals into doublet of doublets, providing definitive evidence for the 1,2,3,5-substitution pattern.

¹³C NMR Data Interpretation: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The key diagnostic feature is the large one-bond carbon-fluorine coupling (¹JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale for Assignment |

| C1 | ~145-148 | Triplet (small) | Carbon attached to the electron-donating NH₂ group, shifted downfield. May show small coupling to adjacent F and H. |

| C2 | ~118-122 | Doublet (small) | Carbon bearing the chlorine atom. Expected to show a small ²JCF coupling. |

| C3 | ~110-114 | Doublet (small) | Carbon attached to bromine. The heavy atom effect of bromine often makes this peak broader and less intense. |

| C4 | ~115-119 | Doublet | Aromatic CH carbon, shows coupling to the adjacent fluorine atom. |

| C5 | ~158-162 | Doublet (large) | Carbon directly bonded to fluorine. Exhibits a characteristic large ¹JCF coupling, which is the most unambiguous signal in the spectrum. |

| C6 | ~112-116 | Doublet | Aromatic CH carbon, shows a significant ²JCF coupling. |

Expertise in Action: The signal for C5 is unmistakable. A downfield chemical shift combined with a very large coupling constant (typically >240 Hz) is a hallmark of a carbon directly bonded to fluorine. Identifying this signal first acts as an anchor point for assigning the rest of the spectrum.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy provides a rapid and reliable method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 | Medium-Strong | Confirms the presence of the primary amine (-NH₂) group. Two distinct bands are expected.[1] |

| Aromatic C=C Stretch | 1550 - 1620 | Medium-Strong | Characteristic of the benzene ring skeleton. |

| C-N Stretch | 1250 - 1340 | Medium | Indicates the bond between the aromatic ring and the nitrogen atom. |

| C-F Stretch | 1100 - 1250 | Strong | A strong, characteristic absorption confirming the presence of the fluorine substituent. |

| C-Cl Stretch | 700 - 850 | Strong | Confirms the presence of the chlorine substituent. |

| C-Br Stretch | 550 - 650 | Medium | Confirms the presence of the bromine substituent. |

Trustworthiness of the Data: The combination of the double peak in the N-H stretch region and the strong C-X (halogen) stretches in the fingerprint region provides a highly reliable confirmation of the compound's major functional groups.

Part 3: Mass Spectrometry (MS) – Determining Molecular Weight and Formula

Mass spectrometry is indispensable for determining the molecular weight and providing clues about the molecular formula through isotopic patterns. For compounds containing bromine and chlorine, this technique is particularly powerful.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV). This process creates a positively charged molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Data Interpretation: The Isotopic Signature

The most telling feature in the mass spectrum of this compound is the unique pattern of the molecular ion peak. This arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

Molecular Weight: C₆H₄BrClFN = 224.46 g/mol

This results in a cluster of peaks for the molecular ion:

| Ion | m/z (Nominal) | Relative Abundance Contribution |

| [C₆H₄⁷⁹Br³⁵ClFN]⁺˙ | 223 | Highest (base peak in cluster) |

| [C₆H₄⁸¹Br³⁵ClFN]⁺˙ / [C₆H₄⁷⁹Br³⁷ClFN]⁺˙ | 225 | High |

| [C₆H₄⁸¹Br³⁷ClFN]⁺˙ | 227 | Lower |

The characteristic M, M+2, and M+4 pattern is an unambiguous indicator of a molecule containing one bromine and one chlorine atom.[3]

Fragmentation Pathway

Electron ionization is a high-energy technique that causes the molecular ion to fragment. A logical fragmentation pathway provides further structural evidence.

Caption: Plausible EI-MS fragmentation of this compound.

Conclusion: A Synergistic Approach to Structural Validation

The structural elucidation of a complex molecule like this compound is a process of synergistic data integration. No single technique provides the complete picture. The validation workflow below illustrates how the information from each method is layered to build an unshakeable structural assignment.

Caption: Integrated workflow for structural verification.

By following these detailed protocols and interpretive frameworks, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

- A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives. Benchchem.

- Supporting Information for New Journal of Chemistry. New Journal of Chemistry.

- Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide. Benchchem.

- This compound hydrochloride | 1269233-61-5. BLD Pharm.

Sources

A Comprehensive Technical Guide to the Synthetic Utility and Reactivity of 3-Bromo-2-chloro-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-chloro-5-fluoroaniline is a polysubstituted aromatic compound whose value in medicinal chemistry and advanced materials science lies in the distinct reactivity of its constituent functional groups. The interplay between the strongly activating amino group and the deactivating, inductively withdrawing halogen substituents creates a nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's electronic structure and steric factors to predict and rationalize its behavior in key synthetic transformations. We will explore its regioselectivity in electrophilic aromatic substitution, the chemoselectivity of its carbon-halogen bonds in metal-catalyzed cross-coupling, and the versatile transformations of its amino group. This document serves as a technical resource, offering field-proven insights and detailed protocols to enable researchers to harness the full synthetic potential of this versatile building block.

Introduction: A Molecule of Strategic Importance

In the landscape of drug discovery and organic synthesis, the strategic placement of multiple functional groups on an aromatic scaffold provides a powerful platform for generating molecular diversity. This compound is a prime example of such a scaffold. Its utility is derived not just from the individual properties of the amine, bromo, chloro, and fluoro moieties, but from the complex electronic and steric interactions they exert collectively. This guide will deconstruct the reactivity of this molecule, providing a predictive framework for its application in complex synthesis.

Deconstructing Reactivity: An Analysis of Functional Group Effects

The reactivity of this compound is governed by a delicate balance between the electron-donating amino group and the electron-withdrawing halogen atoms.

-

The Amino Group (-NH₂): The Primary Activating Director The lone pair of electrons on the nitrogen atom is the most significant electronic feature of the molecule. Through a powerful +M (mesomeric or resonance) effect, this lone pair delocalizes into the benzene ring, dramatically increasing the electron density at the ortho (C2, C6) and para (C4) positions.[1][2] This makes the ring highly nucleophilic and strongly activates it towards electrophilic aromatic substitution (EAS).[3]

-

The Halogen Trio (-Br, -Cl, -F): Inductive Deactivation Conversely, all three halogen atoms (Fluorine, Chlorine, and Bromine) are highly electronegative and exert a strong -I (inductive) effect, withdrawing electron density from the ring through the sigma bond framework.[4] This effect deactivates the ring towards electrophilic attack compared to unsubstituted aniline.[4] While halogens do possess a +M (resonance) effect due to their lone pairs, this is significantly weaker than their inductive pull, leading to an overall deactivating nature.[4]

The result is a "push-pull" system where the amine's powerful activation overcomes the halogens' deactivation, rendering the molecule reactive to EAS, but less so than aniline itself. The key challenge and opportunity lie in predicting where reactions will occur.

Caption: Push-pull electronics in this compound.

Key Reaction Pathways and Synthetic Strategies

Electrophilic Aromatic Substitution (EAS)

Causality and Regioselectivity: The primary question in EAS is which of the two available positions, C4 (para to -NH₂) or C6 (ortho to -NH₂), will the incoming electrophile attack?

-

Primary Director: The -NH₂ group is the dominant directing group, strongly favoring substitution at the C4 and C6 positions.[5][6]

-

Steric Hindrance: The C2 position is blocked by the chloro group. The C6 position is adjacent to the amino group and the fluoro group, creating potential steric hindrance that may disfavor the approach of bulky electrophiles.

-

Electronic Factors: The C4 position is electronically rich due to the para-relationship with the amino group. The C6 position benefits from the ortho-relationship. The stability of the cationic intermediate (the sigma complex) formed during the attack determines the outcome. Attack at C4 and C6 allows the positive charge to be delocalized onto the nitrogen atom, a highly stabilizing feature.[6]

Prediction: For most electrophiles, substitution is expected to favor the C4 position due to reduced steric hindrance compared to C6. However, the reaction may yield a mixture of C4 and C6 substituted products.

Representative Protocol: Bromination

This protocol illustrates a typical EAS reaction. Due to the deactivating effects of the halogens, conditions may need to be slightly more forcing than for simple aniline, but the strong activation from the -NH₂ group means a Lewis acid catalyst is often unnecessary.[7]

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent at 0 °C. The bromine color should discharge as the reaction proceeds.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy excess bromine. Neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Transformations of the Amino Group

The amino group is a versatile handle for a variety of critical synthetic transformations.

Causality: The strong activating nature of the amino group can lead to undesirable side reactions, such as polysubstitution in EAS or oxidation.[8] Converting the amine to an amide (N-acylation) serves two purposes:

-

Protection: It protects the amine from oxidation and other reactions.

-

Modulation: The resulting acetamido group is still an ortho, para-director, but it is significantly less activating than the amino group because the nitrogen lone pair is now delocalized onto the adjacent carbonyl oxygen.[7][9] This allows for more controlled, monosubstitution reactions.[8]

Representative Protocol: N-Acetylation

-

Dissolution: Suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid to form the soluble aniline salt.[10]

-

Reaction: To the stirred solution, add acetic anhydride (1.1 eq), followed immediately by a solution of sodium acetate (1.5 eq) in water.[10]

-

Precipitation: The N-acetylated product, being less basic, will precipitate from the aqueous solution.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation and collect the solid product by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure acetamide.[10]

Causality: Diazotization of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) produces a highly valuable aryl diazonium salt (-N₂⁺).[11][12] This group is an excellent leaving group (releasing N₂ gas, a very stable molecule), enabling its replacement by a wide array of substituents through reactions like the Sandmeyer (CuX), Schiemann (F), and others.[11][12] Electron-withdrawing groups on the aniline ring can influence the rate and stability of the diazotization process, but the reaction is generally robust.[13][14][15]

Caption: Diazotization as a gateway to diverse functional groups.

Metal-Catalyzed Cross-Coupling Reactions

Causality and Chemoselectivity: The presence of multiple carbon-halogen bonds (C-Br, C-Cl) offers the potential for selective functionalization using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The selectivity is dictated by the relative bond strengths and reactivity in the key oxidative addition step of the catalytic cycle. The established reactivity hierarchy is C-I > C-Br > C-OTf >> C-Cl.[16][17][18]

Prediction: The C-Br bond at the C3 position is significantly more reactive than the C-Cl bond at C2. This allows for highly selective cross-coupling reactions at the C3 position while leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is a cornerstone of modern synthetic strategy.[16]

Representative Protocol: Selective Suzuki-Miyaura Coupling at C-Br

This protocol describes the selective coupling of an arylboronic acid at the C-Br position.

-

Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (Nitrogen or Argon).

-

Reagent Loading: To the vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Reaction: Heat the mixture to a temperature between 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C3-arylated product.

Table 1: Summary of C-X Bond Reactivity in Pd-Catalyzed Coupling

| Position | Bond Type | Relative Reactivity | Typical Reaction | Rationale |

| C3 | C-Br | High | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Weaker bond, more facile oxidative addition to Pd(0).[16][17] |

| C2 | C-Cl | Low | Suzuki (with specialized ligands/conditions) | Stronger bond, requires more electron-rich/bulky phosphine ligands to promote oxidative addition.[17] |

| C5 | C-F | Very Low | Not typically used in cross-coupling | Very strong bond, generally unreactive under standard Pd-coupling conditions. |

Nucleophilic Aromatic Substitution (SNAr): An Unlikely Pathway

Causality: The SₙAr mechanism requires two key features: a good leaving group (like a halogen) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[19][20] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.[20]

In this compound, the powerful electron-donating amino group actively destabilizes the negatively charged intermediate required for SₙAr, making this pathway highly unfavorable under typical conditions.[19] While the ring is halogenated, it lacks the necessary activation from appropriately positioned, strong electron-withdrawing groups. Therefore, direct displacement of the halogens by nucleophiles is not a viable synthetic strategy.

Summary and Outlook

The synthetic utility of this compound is a textbook example of how competing electronic effects can be leveraged for selective chemical transformations.

-

Electrophilic Aromatic Substitution: Governed by the activating -NH₂ group, preferentially occurs at the less sterically hindered C4 position.

-

Amino Group Chemistry: Can be protected/modulated via N-acylation or transformed into a wide range of functional groups via diazotization.

-

Cross-Coupling: Exhibits excellent chemoselectivity, with the C-Br bond being the primary site for palladium-catalyzed reactions, leaving the C-Cl bond for potential downstream functionalization.

By understanding these principles, researchers and drug development professionals can strategically employ this building block to construct complex molecular architectures with precision and control.

References

- Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-5-iodobenzene. Benchchem.

- Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. ACS Publications.

- Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publisher.

- Why does aniline give diazotization reaction but aliphatic amine does not?. Quora.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC - PubMed Central.

- The Chemical Significance of 3-Bromo-2-fluoroaniline in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Reactions of Aniline. Chemistry Steps.

- Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). NIH.

- Why is the -NH2 group in aniline an ortho and para directing group?. Quora.

- Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Journal of Materials Chemistry C (RSC Publishing).

- The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide. Benchchem.

- Lec4 - Diazotization Reactions. YouTube.

- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications.

- Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

- N-Dealkylation of Amines. MDPI.

- Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing).

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.

- Why is the amino group in aniline ortho-para directing?. Filo.

- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.

- Nucleophilic aromatic substitution. Wikipedia.

- How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing.

- The Suzuki Reaction. Chem 115 Myers.

- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.

- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

- Why does aniline not undergo Friedel-Crafts RXN?. Quora.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI.

- Electrophilic Aromatic Substitution. Making Molecules.

- Electrophilic aromatic substitution. Wikipedia.

- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a.. ResearchGate.

- EAS reactions of aniline | Amines | Grade 12 | Chemistry | Khan Academy. YouTube.

- Protonation of aniline slows electrophilic aromatic substitution ... Study Prep in Pearson+.

- Electrophilic Aromatic Substitution. YouTube.

- Direct Amidation of Tertiary N-Benzylamines. Organic Letters - ACS Publications.

- 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Ossila.

- 3-Bromo-6-chloro-2-fluoroaniline | C6H4BrClFN | CID 66954501. PubChem.

- 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155. PubChem.

- 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]

- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 4. quora.com [quora.com]

- 5. Why is the amino group in aniline ortho-para directing? | Filo [askfilo.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. eurekaselect.com [eurekaselect.com]